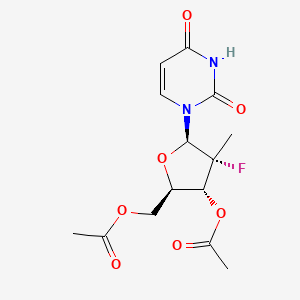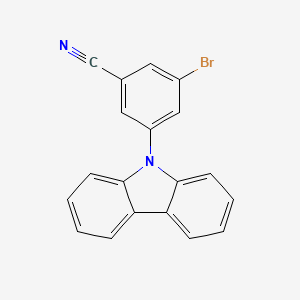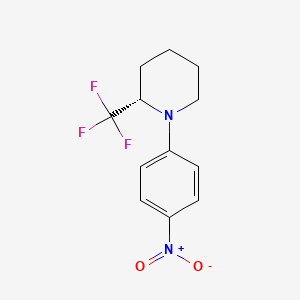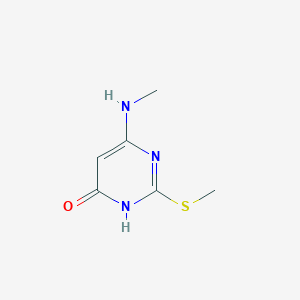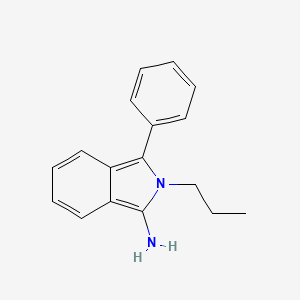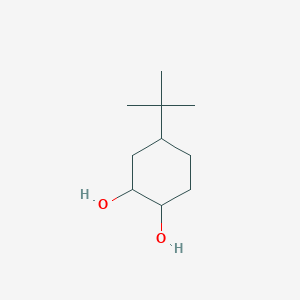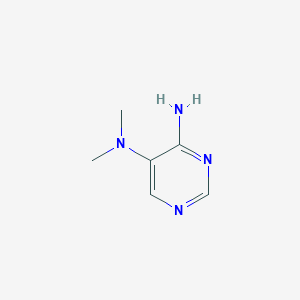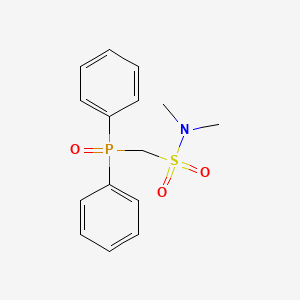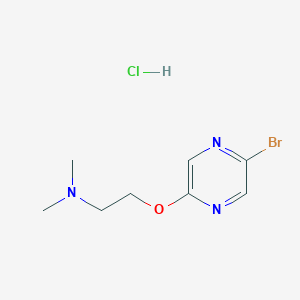
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride typically involves the following steps:
Bromination of Pyrazine: The starting material, pyrazine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 5-bromopyrazine.
Etherification: The 5-bromopyrazine is then reacted with 2-chloro-N,N-dimethylethanamine in the presence of a base such as potassium carbonate or sodium hydride to form 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrazine derivatives.
Reduction: Reduced pyrazine derivatives.
Hydrolysis: Corresponding alcohol and pyrazine derivatives.
科学的研究の応用
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.
類似化合物との比較
Similar Compounds
- 2-((5-Chloropyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
- 2-((5-Fluoropyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
- 2-((5-Iodopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride
Uniqueness
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
特性
分子式 |
C8H13BrClN3O |
|---|---|
分子量 |
282.56 g/mol |
IUPAC名 |
2-(5-bromopyrazin-2-yl)oxy-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C8H12BrN3O.ClH/c1-12(2)3-4-13-8-6-10-7(9)5-11-8;/h5-6H,3-4H2,1-2H3;1H |
InChIキー |
FMEHCNIBIGSELD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=CN=C(C=N1)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


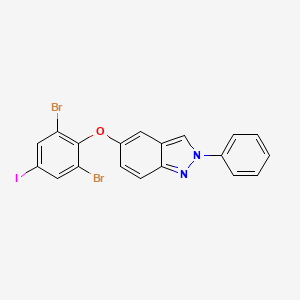

![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)

![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)
